(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
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Overview
Description
(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various chiral ligands and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable bicyclic amine with a carboxylic acid derivative under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride has several applications in scientific research:
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of various fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which (1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide: This compound is similar in structure and is used in similar applications, particularly in the synthesis of chiral ligands and catalysts.
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another related compound used in asymmetric catalysis and as a precursor in various chemical reactions.
Uniqueness
What sets (1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride apart is its specific stereochemistry and the presence of the carboxylic acid hydrochloride group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(6)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6?;/m1./s1 |
InChI Key |
CEKJAWLBBNVOSD-OPYDDUKUSA-N |
Isomeric SMILES |
C1C[C@H]2C([C@H]1CN2)C(=O)O.Cl |
Canonical SMILES |
C1CC2C(C1CN2)C(=O)O.Cl |
Origin of Product |
United States |
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